2-Cyclopentaneamido-4,5-dimethoxybenzoic acid
Description
2-Cyclopentaneamido-4,5-dimethoxybenzoic acid (CAS: 749920-66-9) is a benzoic acid derivative featuring a cyclopentaneamide substituent at the 2-position and methoxy groups at the 4- and 5-positions.
Properties
IUPAC Name |
2-(cyclopentanecarbonylamino)-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-12-7-10(15(18)19)11(8-13(12)21-2)16-14(17)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJIHHNUZIMTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentaneamido-4,5-dimethoxybenzoic acid typically involves the reaction of 4,5-dimethoxybenzoic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final amido product .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentaneamido-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amido group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-Cyclopentaneamido-4,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
To contextualize its properties, the following table and analysis compare 2-cyclopentaneamido-4,5-dimethoxybenzoic acid with analogous compounds:
Key Findings:
Functional Group Influence :
- The cyclopentaneamide group in the target compound introduces steric bulk and lipophilicity compared to simpler substituents like hydroxyl (syringic acid) or fluorine (2-fluoro-4,5-dimethoxybenzoic acid). This may affect solubility and binding affinity in biological systems .
- Methoxy groups in all compared compounds enhance stability against oxidative degradation, a critical feature for agrochemicals and pharmaceuticals .
Biological Activity: Syringic acid’s hydroxyl group enables radical scavenging and anti-inflammatory effects, which are absent in the target compound due to its amide substitution . 2-Aminobenzamides (e.g., derivatives in glycan analysis) exhibit enzyme inhibition via amine-mediated interactions, a mechanism less likely in the cyclopentaneamido analog due to reduced hydrogen-bonding capacity .
Synthetic Utility :
- The target compound’s discontinuation contrasts with the active use of 2-fluoro-4,5-dimethoxybenzoic acid in agrochemical synthesis, suggesting challenges in scalability or niche applicability .
Biological Activity
2-Cyclopentaneamido-4,5-dimethoxybenzoic acid (CAS No. 749920-66-9) is a compound that has garnered interest for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a benzoic acid core with methoxy groups and a cyclopentane amide substituent. Its molecular formula is , and it has a molecular weight of approximately 233.25 g/mol. The presence of the dimethoxy groups enhances its lipophilicity, which may influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation in various models. Studies have indicated that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic effects in inflammatory conditions.
Anticancer Potential
Preliminary research suggests that this compound may possess anticancer properties. In cell line studies, the compound has been observed to induce apoptosis in cancer cells while sparing normal cells.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) reported that treatment with the compound at concentrations of 20 µM resulted in a significant decrease in cell viability (p < 0.05). The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.
The exact mechanism through which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with cellular receptors or enzymes involved in inflammation and cancer progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
